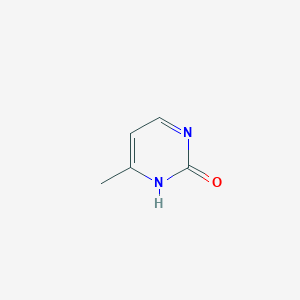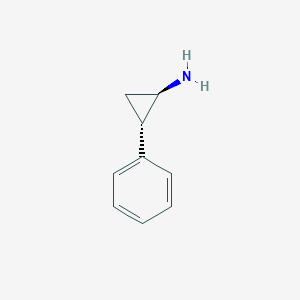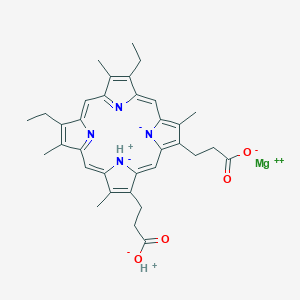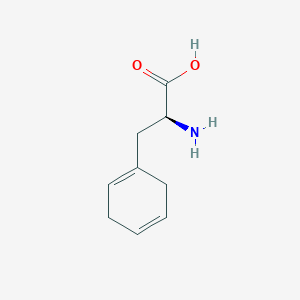![molecular formula C7H10N2NaO5S2+ B093050 Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate CAS No. 138-43-2](/img/structure/B93050.png)
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, also known as AMS, is a chemical compound that has been widely used in scientific research. It is a sulfonated dye that has a high affinity for proteins and nucleic acids, making it a valuable tool for various biochemical and physiological studies.
作用機序
The mechanism of action of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is based on its ability to bind to proteins and nucleic acids. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has a high affinity for proteins and nucleic acids, allowing it to bind to them and label them with a fluorescent tag. The binding of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate to proteins and nucleic acids does not affect their function, making it a valuable tool for studying their interactions.
Biochemical and Physiological Effects:
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has been shown to have minimal biochemical and physiological effects. It does not affect the function of proteins or nucleic acids, and it is not toxic to cells at the concentrations used in scientific research.
実験室実験の利点と制限
One of the main advantages of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. It is also relatively easy to use and has a high specificity for proteins and nucleic acids. However, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. It is also not suitable for use in studies involving large proteins or nucleic acids, as it may not bind to them efficiently.
将来の方向性
There are several future directions for the use of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate in scientific research. One potential application is in the study of protein folding and misfolding. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate can be used to label proteins with a fluorescent tag, allowing researchers to study the folding and misfolding of proteins in real-time. Another potential application is in the study of protein-protein interactions in vivo. New techniques are being developed to allow Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate to penetrate cell membranes, making it possible to study protein-protein interactions in live cells. Finally, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate could be used in the development of new diagnostic tools for diseases such as cancer, where abnormal protein-protein interactions play a role.
Conclusion:
In conclusion, sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, or Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, is a valuable tool for scientific research. It has been widely used in the study of protein-protein and nucleic acid-protein interactions, and it has minimal biochemical and physiological effects. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has several advantages, including its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. However, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate also has some limitations, including its inability to penetrate cell membranes and its limited use in studies involving large proteins or nucleic acids. Despite these limitations, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has several potential future directions, including the study of protein folding and misfolding, protein-protein interactions in vivo, and the development of new diagnostic tools for diseases such as cancer.
合成法
The synthesis of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium sulfite. The resulting product is then treated with sodium nitrite to yield the final product, sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate. The chemical structure of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is shown in Figure 1.
科学的研究の応用
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has been widely used in scientific research for various applications. One of the most common uses of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is in the study of protein-protein interactions. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate can be used to label proteins with a fluorescent tag, allowing researchers to visualize and study the interactions between proteins in real-time. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has also been used in the study of nucleic acid-protein interactions, where it can be used to label nucleic acids with a fluorescent tag.
特性
CAS番号 |
138-43-2 |
|---|---|
製品名 |
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate |
分子式 |
C7H10N2NaO5S2+ |
分子量 |
288.3 g/mol |
IUPAC名 |
sodium;(4-sulfamoylanilino)methanesulfonate |
InChI |
InChI=1S/C7H10N2O5S2.Na/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12;/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12);/q;+1/p-1 |
InChIキー |
VKZGVDCPGKEMEW-UHFFFAOYSA-M |
異性体SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
正規SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

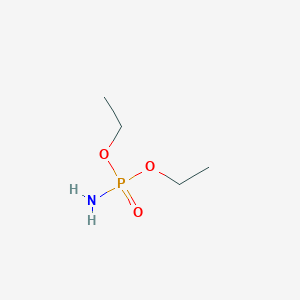
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)

